1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Overview
Description
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is an organic compound with the molecular formula C16H24Br2O2. This compound is characterized by the presence of two bromine atoms, an ethylhexyl group, and a methoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones.
Scientific Research Applications
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the ethylhexyl and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis[(2-ethylhexyl)oxy]benzene: Similar structure but lacks the methoxy group.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but has two methoxy groups instead of one ethylhexyl group.
1,4-Dibromo-2,5-dihydroxybenzene: Similar structure but has hydroxyl groups instead of ethylhexyl and methoxy groups.
Uniqueness
1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is unique due to the presence of both the ethylhexyl and methoxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMXNTWGFMVVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592808 | |
Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224558-17-2 | |
Record name | 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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